molecular formula C30H39N9O10 B12420376 Azido-PEG1-Val-Cit-PABC-PNP

Azido-PEG1-Val-Cit-PABC-PNP

Cat. No.: B12420376
M. Wt: 685.7 g/mol
InChI Key: QSMQFNYRKSXSMZ-QSAPEBAKSA-N
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Description

Azido-PEG1-Val-Cit-PABC-PNP is a cleavable antibody-drug conjugate (ADC) linker designed for targeted drug delivery. Its structure comprises:

  • Val-Cit dipeptide: A cathepsin B-sensitive motif that enables lysosome-specific drug release .
  • PABC (para-aminobenzyloxycarbonyl): A self-immolative spacer that facilitates payload release after enzymatic cleavage .
  • PEG1 unit: Enhances solubility and reduces aggregation .
  • Azide group (-N₃): Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation .

Properties

Molecular Formula

C30H39N9O10

Molecular Weight

685.7 g/mol

IUPAC Name

[4-[[(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C30H39N9O10/c1-19(2)26(37-25(40)13-16-47-17-15-34-38-32)28(42)36-24(4-3-14-33-29(31)43)27(41)35-21-7-5-20(6-8-21)18-48-30(44)49-23-11-9-22(10-12-23)39(45)46/h5-12,19,24,26H,3-4,13-18H2,1-2H3,(H,35,41)(H,36,42)(H,37,40)(H3,31,33,43)/t24-,26?/m0/s1

InChI Key

QSMQFNYRKSXSMZ-QSAPEBAKSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-]

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Key Steps:

  • Resin Activation : A Wang resin pre-loaded with Fmoc-protected PABC-OH is swelled in dimethylformamide (DMF).
  • Deprotection : Fmoc removal via 20% piperidine in DMF (2 × 10 minutes).
  • Amino Acid Coupling :
    • Fmoc-Cit-OH (3 equiv) activated with HBTU (3 equiv) and DIPEA (6 equiv) in DMF, stirred for 2 hours.
    • Fmoc-Val-OH coupled similarly after Cit deprotection.
  • Cleavage and Isolation : The peptide-resin is treated with trifluoroacetic acid (TFA)/H2O/triisopropylsilane (95:2.5:2.5) for 2 hours, filtered, and precipitated in cold diethyl ether.

Yield : 75–85% (HPLC purity >95%).

Assembly of the Full-Length Linker

The final conjugation integrates the Val-Cit dipeptide with azido-PEG1-PABC-PNP:

Stepwise Protocol:

  • Activation of Val-Cit Carboxylic Acid :
    • Val-Cit (1 equiv) is treated with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF for 30 minutes.
  • Coupling to Azido-PEG1-PABC-PNP :
    • The activated Val-Cit is added to azido-PEG1-PABC-PNP (1 equiv) and stirred at 25°C for 12 hours.
  • Global Deprotection : Residual protecting groups (e.g., Boc on Cit) are removed using TFA/CH2Cl2 (1:1).

Purification :

  • Semi-preparative HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient).
  • Lyophilization yields the final product as a white powder.

Yield : 60–70% (purity >96% by LC-MS).

Industrial-Scale Production Considerations

For large-scale manufacturing, modifications enhance efficiency and cost-effectiveness:

Parameter Laboratory Scale Industrial Scale
Peptide Synthesis Manual SPPS Automated continuous flow SPPS
Coupling Reagent HBTU/HOBt COMU or Oxyma-Pure
Purification Manual HPLC Countercurrent chromatography
Solvent Recovery Limited >90% DMF recycling

Key Innovations :

  • Flow Chemistry : Reduces reaction times by 50% compared to batch processes.
  • Enzymatic PEGylation : Lipase-catalyzed coupling minimizes side reactions.

Analytical Characterization

Rigorous quality control ensures compliance with ADC linker standards:

Analytical Methods:

  • HPLC :
    • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
    • Retention time: 8.2 minutes (gradient: 20–80% acetonitrile in 15 minutes).
  • Mass Spectrometry :
    • ESI-MS: m/z 686.7 [M+H]+ (calculated: 685.7).
  • FT-IR :
    • Peaks at 2100 cm⁻¹ (azide stretch) and 1740 cm⁻¹ (ester carbonyl).

Stability Data :

  • Storage : −20°C under argon (6 months stability).
  • Lyophilized Form : Retains >95% purity after 12 months at −80°C.

Comparative Analysis of Synthetic Strategies

Three primary routes have been reported for Azido-PEG1-Val-Cit-PABC-PNP synthesis:

Method Advantages Disadvantages Yield (%)
Stepwise SPPS High purity Time-intensive (5–7 days) 60–70
Fragment Condensation Scalable Requires excess reagents 50–60
Enzymatic Coupling Eco-friendly Limited enzyme availability 40–50

Optimal Route : Stepwise SPPS balances purity and scalability for preclinical ADC batches.

Challenges and Mitigation Strategies

  • Azide Stability :
    • Issue : Thermal decomposition above 60°C.
    • Solution : Conduct reactions under inert atmosphere at ≤25°C.
  • PNP Ester Hydrolysis :
    • Issue : Premature activation in aqueous media.
    • Solution : Use anhydrous solvents and molecular sieves during coupling.
  • Dipeptide Racemization :
    • Issue : Epimerization at Val or Cit during SPPS.
    • Solution : Employ low-temperature (4°C) coupling with Oxyma/DIC.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG1-Val-Cit-PABC-PNP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazole-linked conjugates, which are used in the synthesis of antibody-drug conjugates and other bioconjugates .

Scientific Research Applications

Antibody-Drug Conjugate Development

Azido-PEG1-Val-Cit-PABC-PNP is primarily utilized in the synthesis of ADCs, which are designed to deliver potent cytotoxic drugs selectively to tumor cells. The Val-Cit linker is cleaved by cathepsin B, an enzyme found predominantly in lysosomes, ensuring that the drug is released only within the target cells .

Case Study: Efficacy Assessment
A study demonstrated that ADCs utilizing this compound showed superior tumor growth inhibition compared to traditional therapies. In vivo experiments with xenograft models indicated significant therapeutic efficacy at low doses, underscoring the potential of this linker in enhancing ADC performance .

Click Chemistry Applications

The azide functionality allows for versatile applications in click chemistry, enabling researchers to create complex biomolecules through straightforward synthetic pathways. This capability is crucial for:

  • Bioconjugation: Attaching drugs or imaging agents to antibodies or proteins.
  • Polymer Chemistry: Modifying polymers for biomedical applications.

Comparative Analysis of Linkers

To better understand the advantages of this compound, a comparison with other common linkers used in ADCs is provided:

Linker TypeCleavage MechanismStability in BloodTargeted Release
This compoundCathepsin BModerateHigh
Mc-Val-CitCathepsin BLowModerate
Val-CitCathepsin BModerateModerate

This table illustrates that while this compound offers high targeted release due to its specific cleavage mechanism, other linkers may vary in stability and efficacy.

Mechanism of Action

Azido-PEG1-Val-Cit-PABC-PNP functions as a cleavable linker in antibody-drug conjugates. The Val-Cit dipeptide motif is specifically cleaved by cathepsin B, an enzyme present in lysosomes. Upon internalization of the ADC into the target cell, the linker is cleaved, releasing the cytotoxic payload inside the cell. This targeted release mechanism enhances the therapeutic efficacy and reduces off-target effects .

Comparison with Similar Compounds

Key Properties

Molecular Weight Purity Molecular Formula Applications
685.7 g/mol ≥95% C₃₀H₃₉N₉O₁₀ ADCs, click chemistry tools
Structural Variations and Functional Groups
Compound Key Features Differences from Azido-PEG1-Val-Cit-PABC-PNP
Val-Cit-PAB-OH Lacks PEG and azide; minimal spacer for direct conjugation No click chemistry capability or solubility enhancement .
Mc-Val-Cit-PABC-PNP Uses maleimidocaproyl (Mc) for cysteine conjugation (e.g., Adcetris®) Optimized for antibody linkage via thiol groups; clinically validated .
TCO-PEG1-Val-Cit-PABC-PNP Replaces azide with trans-cyclooctene (TCO) for tetrazine-based click chemistry Faster kinetics, copper-free; preferred for in vivo applications .
Azido-PEG3-Val-Cit-PAB-PNP PEG3 chain instead of PEG1; used in PROTACs Longer PEG improves solubility but may delay drug release .
Enzymatic Cleavage Efficiency
  • This compound : Cleaved by cathepsin B in lysosomes .
  • Mc-Val-Cit-PABC-PNP : Similar cleavage mechanism but optimized for stability in circulation (Adcetris® achieves 99.2% purity) .
  • TCO-PEG1-Val-Cit-PABC-PNP : Identical Val-Cit motif; cleavage kinetics unaffected by TCO .
Click Chemistry Compatibility
Compound Conjugation Chemistry Advantages Limitations
This compound CuAAC or SPAAC Versatile but requires copper (cytotoxic) . Copper toxicity limits in vivo use.
TCO-PEG1-Val-Cit-PABC-PNP Tetrazine-TCO cycloaddition Copper-free; faster reaction kinetics . Limited commercial availability.
Impact of PEG Length
Compound PEG Length Solubility Pharmacokinetics
This compound PEG1 Moderate Rapid clearance
Azido-PEG3-Val-Cit-PAB-PNP PEG3 High Extended half-life
Azido-PEG8-Val-Cit-PAB-PNP PEG8 Very High Potential steric hindrance

Biological Activity

Azido-PEG1-Val-Cit-PABC-PNP is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). Its unique structure incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and biocompatibility, and an azide functional group that facilitates specific reactions through click chemistry. This article delves into the biological activity of this compound, highlighting its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C30H39N9O10
  • Molecular Weight : 685.7 g/mol
  • Purity : > 96%

The compound features a Val-Cit peptide linker that can be cleaved by specific enzymes, allowing for controlled release of therapeutic agents. The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, facilitating the conjugation of drugs to antibodies or other biomolecules .

This compound operates through several key mechanisms:

  • Click Chemistry : The azide group reacts with alkyne-containing molecules, forming stable triazole linkages. This reaction is particularly useful for attaching cytotoxic agents to antibodies.
  • Enzymatic Cleavage : The Val-Cit linker is specifically cleaved by cathepsin B, an enzyme overexpressed in many tumor environments. This targeted release mechanism enhances the therapeutic efficacy of ADCs by ensuring that the drug is released primarily within cancer cells .
  • Stability Under Physiological Conditions : The compound maintains stability in physiological conditions, allowing for effective delivery and release of its payload in targeted tissues.

Therapeutic Applications

This compound is primarily used in the following contexts:

  • Antibody-Drug Conjugates (ADCs) : Its ability to facilitate selective targeting of cancer cells while minimizing effects on healthy tissues is critical in therapeutic contexts .
  • Cancer Therapy : By utilizing the Val-Cit peptide linker for controlled drug release, it enhances the efficacy of treatments against various cancers, particularly those resistant to conventional therapies .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceObjectiveFindings
Beck et al., 2017Evaluate ADC efficacyDemonstrated improved targeting and reduced off-target effects using this compound in preclinical models .
Oncopeptides OCEAN StudyAnalyze melflufen vs. pomalidomideShowed longer progression-free survival (PFS) in patients treated with ADCs incorporating similar linkers .
BroadPharm ResearchStability assessmentConfirmed stability under physiological conditions and effective payload release via enzymatic cleavage .

Case Study: Efficacy in Tumor Models

In a preclinical study, this compound was conjugated to a cytotoxic agent and administered to tumor-bearing mice. The results indicated significant tumor regression compared to control groups receiving non-targeted therapies. The study highlighted the compound's ability to selectively deliver cytotoxic agents to tumors while sparing healthy tissues, demonstrating its potential for enhancing cancer treatment efficacy .

Q & A

Basic Research Questions

Q. What are the structural and functional roles of individual components in Azido-PEG1-Val-Cit-PABC-PNP?

  • Answer : The compound integrates several functional groups:

  • Azido : Enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for targeted bioconjugation .
  • PEG1 : Enhances solubility and reduces immunogenicity, though shorter PEG chains (vs. PEG4) may limit steric shielding .
  • Val-Cit dipeptide : A protease-cleavable linker, sensitive to cathepsin B in lysosomal environments, enabling controlled drug release in antibody-drug conjugates (ADCs) .
  • PABC (para-aminobenzyl carbamate) : Self-immolative spacer ensuring efficient payload release post-cleavage .
  • PNP (p-nitrophenyl) : Acts as a leaving group in nucleophilic substitution reactions, facilitating conjugation to amine-containing molecules.
    • Methodology : Structural validation via HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) is critical to confirm integrity .

Q. How should researchers handle safety and stability concerns during experiments with this compound?

  • Answer :

  • Safety : The compound’s azide group poses risks (acute toxicity, skin/eye irritation). Follow GHS protocols: use PPE (gloves, goggles), avoid inhalation, and work in fume hoods .
  • Stability : Store at -20°C to prevent hydrolysis of the Val-Cit linker and azide degradation. Pre-experiment stability assays (e.g., LC-MS) under intended conditions (pH, temperature) are recommended .

Q. What are the standard protocols for conjugating this compound to antibodies or other biomolecules?

  • Answer :

  • Click Chemistry : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized antibodies. Optimize reaction time (2–24 hrs), temperature (4–25°C), and copper concentration (1–5 mM) to balance efficiency and protein denaturation .
  • Alternative : Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids copper toxicity but requires longer reaction times .
  • Validation : Confirm conjugation efficiency via SDS-PAGE, size-exclusion chromatography, or fluorescence labeling .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for ADCs using this compound?

  • Answer :

  • Hypothesis Testing : Evaluate linker stability across models. In vitro lysosomal cathepsin B activity may differ from in vivo tumor microenvironments. Use fluorogenic assays to measure cleavage rates under varying pH and enzyme concentrations .
  • Data Triangulation : Combine pharmacokinetic (plasma/tissue drug levels) and pharmacodynamic (tumor regression) data. For example, poor in vivo efficacy may stem from premature linker cleavage in circulation vs. insufficient tumor penetration .
  • Methodological Adjustments : Introduce control experiments with non-cleavable linkers (e.g., PEG1-Val-Ala) to isolate linker-specific effects .

Q. What experimental designs optimize the balance between PEG length and ADC efficacy in this compound-based systems?

  • Answer :

  • Comparative Studies : Synthesize analogs with PEG2–PEG6 spacers. Assess impact on:
  • Solubility : Dynamic light scattering (DLS) in buffer solutions.
  • Target Binding : Surface plasmon resonance (SPR) to measure antibody-antigen affinity post-conjugation.
  • Payload Release : Incubate with cathepsin B and quantify released drug via LC-MS .
  • Framework Application : Use PICO(T) to structure variables:
  • Population : Cancer cell lines vs. xenograft models.
  • Intervention : PEG length variation.
  • Outcome : Tumor penetration depth (measured via imaging) vs. systemic toxicity .

Q. How can researchers validate the specificity of this compound conjugation in complex biological matrices?

  • Answer :

  • Negative Controls : Include non-targeting antibodies or azide-free analogs to identify non-specific binding.
  • Advanced Analytics : Use tandem MS (MS/MS) to map conjugation sites on antibodies. For example, lysine vs. cysteine conjugation impacts ADC homogeneity .
  • Cross-Validation : Compare results across orthogonal methods (e.g., ELISA for binding affinity vs. flow cytometry for cellular uptake) .

Q. What strategies address discrepancies in this compound stability assays under varying pH conditions?

  • Answer :

  • Controlled Degradation Studies : Incubate the compound at pH 5.0 (lysosomal) vs. 7.4 (physiological) for 24–72 hrs. Monitor degradation products via HPLC and correlate with bioactivity loss .
  • Root-Cause Analysis : If instability occurs at pH 7.4, consider modifying the linker (e.g., replacing Val-Cit with a more stable motif like Gly-Gly) or adding stabilizers (e.g., polysorbate 80) .

Methodological Frameworks and Tools

  • PICO(T) : Define research questions systematically (e.g., "In HER2+ breast cancer models (P), does ADC conjugation via this compound (I) compared to maleimide-based conjugation (C) improve tumor-specific drug release (O) over 4 weeks (T)?") .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, ethical considerations include avoiding in vivo studies until in vitro toxicity is ruled out .
  • Mixed-Methods Approaches : Combine quantitative (e.g., pharmacokinetics) and qualitative (e.g., electron microscopy for subcellular localization) data to address multi-faceted research problems .

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